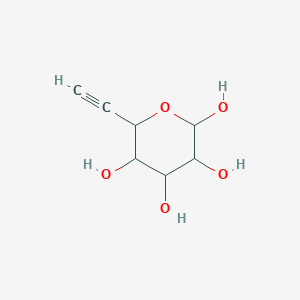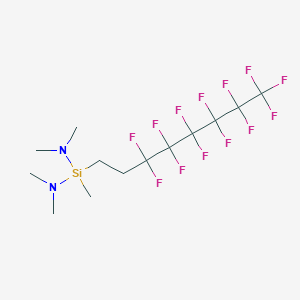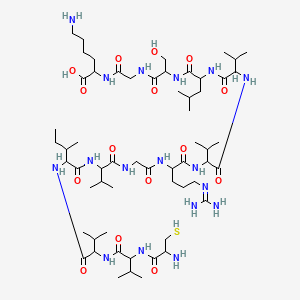
Bis(difluoromethanesulfinic acid) ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc difluoromethanesulfinate can be synthesized through the reaction of difluoromethanesulfinic acid with zinc chloride. The reaction typically occurs in a solvent such as methanol or water, and the product is isolated as a solid .
Industrial Production Methods
Industrial production of Zinc difluoromethanesulfinate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Zinc difluoromethanesulfinate undergoes various types of reactions, including:
Substitution Reactions: It can substitute hydrogen atoms in organic molecules with difluoromethyl groups.
Radical Reactions: It participates in radical processes to introduce difluoromethyl groups into substrates.
Common Reagents and Conditions
Common reagents used with Zinc difluoromethanesulfinate include heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids. The reactions are typically carried out under mild, chemoselective, and scalable conditions .
Major Products
The major products formed from these reactions are difluoromethylated organic compounds, which are valuable in various chemical and pharmaceutical applications .
Scientific Research Applications
Zinc difluoromethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Zinc difluoromethanesulfinate exerts its effects involves the generation of difluoromethyl radicals. These radicals react with organic substrates to introduce difluoromethyl groups. The process is facilitated by the presence of zinc, which stabilizes the intermediate species and promotes the reaction .
Comparison with Similar Compounds
Similar Compounds
- Zinc trifluoromethanesulfinate
- Sodium 1,1-difluoroethanesulfinate
- Zinc trifluoromethanesulfonate
- Zinc isopropylsulfinate
Uniqueness
Zinc difluoromethanesulfinate is unique in its ability to introduce difluoromethyl groups into a wide range of substrates under mild and scalable conditions. This makes it a valuable reagent in both academic and industrial settings .
Properties
IUPAC Name |
difluoromethanesulfinic acid;zinc |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5); |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKJOUIZQRKDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)O.C(F)(F)S(=O)O.[Zn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F4O4S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)





![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)




![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)

